6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Overview
Description
6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a fused pyridine and oxazine ring system
Mechanism of Action
Target of Action
Compounds with similar structures, such as the pyrido[2,3-b]pyrazine family, have been used in the development of high-performance oleds . Another related compound, the 2-amino-pyrido[3,4-d]pyrimidine chemotype, has been used in kinase inhibitor programs .
Mode of Action
Related compounds have shown a wide range of emissions spanning the entire visible region from blue to red when the band gap is fine-tuned . This suggests that 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one might interact with its targets in a similar manner, affecting their electronic properties.
Biochemical Pathways
Related compounds have been used as kinase inhibitors, suggesting that this compound might also affect kinase-related pathways .
Result of Action
Related compounds have been used in the development of high-performance oleds, suggesting that this compound might also have applications in electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with sodium hydroxide to form the oxazine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The amino group allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced oxazine derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a nonsteroidal mineralocorticoid antagonist, which could be useful in treating conditions like hypertension and heart failure.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties make it suitable for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine: Similar in structure but lacks the amino group, which affects its reactivity and applications.
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with a different ring fusion pattern, used in OLED materials.
7-Amino-4-chloropyrido[2,3-d]pyrimidine:
Uniqueness
6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is unique due to its specific ring structure and the presence of an amino group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
6-amino-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMUKYDWGTOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622140 | |
Record name | 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337463-65-7 | |
Record name | 6-Amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337463-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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